Penicillic acid
Overview
Description
Penicillic acid is a mycotoxin produced by molds such as Aspergillus flavus and Penicillium roqueforti. It is also a major product of the acid degradation of penicillin . The compound was first synthesized in 1947 by Ralph Raphael . This compound has a chemical formula of C8H10O4 and a molar mass of 170.164 g·mol−1 .
Mechanism of Action
Penicillic acid, also known as (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid, is a mycotoxin produced by certain fungi such as Aspergillus flavus and Penicillium roqueforti . This compound has been the subject of various studies due to its potential effects on human health.
Target of Action
This compound has demonstrated strong antibacterial activities against both Gram-positive and Gram-negative bacteria . .
Mode of Action
They inhibit the cross-linking of peptidoglycan, a structural molecule found specifically in bacterial cell walls . This results in structurally weak cell walls that are prone to collapse and disintegrate when the bacteria attempt to divide .
Biochemical Pathways
It is known that penicillins interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This disruption likely affects various downstream processes related to bacterial growth and division.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in male mice . Absorption of this compound was found to be rapid following oral administration . The compound was extensively metabolized, with only a small percentage of the administered dose detected as unchanged this compound in the plasma . Over 90% of the administered radioactivity was excreted in the urine following intravenous injection . These findings suggest that metabolism, rather than excretion of unchanged this compound, is the major process of elimination of this compound from the blood .
Result of Action
The result of this compound’s action is the disruption of bacterial cell wall synthesis, leading to structurally weak cell walls that are prone to collapse and disintegration . This can inhibit bacterial growth and division, thereby exerting an antibacterial effect .
Action Environment
Mycotoxins like this compound are produced by fungi under suitable conditions such as high temperature and moisture . The production and efficacy of this compound may therefore be influenced by environmental factors that affect fungal growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillic acid can be synthesized through various methods. One common method involves the acid degradation of penicillin, where penicillin is treated with acid to yield this compound . Another method involves the fermentation of Aspergillus flavus and Penicillium roqueforti, which naturally produce this compound under specific conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled fermentation of Aspergillus flavus and Penicillium roqueforti. The fermentation process involves maintaining optimal temperature and humidity conditions to maximize the yield of this compound . The compound can then be extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Penicillic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Penicillic acid has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of mycotoxin chemistry and degradation.
Medicine: Research has explored the potential use of this compound in developing new antimicrobial agents.
Industry: this compound is used in the food industry to study the contamination of food products by mycotoxins.
Comparison with Similar Compounds
Penicillic acid can be compared with other similar mycotoxins, such as:
Aflatoxins: Produced by Aspergillus species, aflatoxins are known for their potent carcinogenic properties.
Citrinin: Produced by Penicillium and Monascus species, citrinin is nephrotoxic and hepatotoxic.
Uniqueness: this compound is unique in its chemical structure and specific biological activities. Unlike aflatoxins and citrinin, this compound has distinct antimicrobial properties and a different mechanism of action .
Properties
IUPAC Name |
3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUGEZYPVGAPBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C(=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Penicillic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9605 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
MODERATELY SOLUBLE IN COLD WATER (2 G/100 ML); FREELY SOLUBLE IN HOT WATER, ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOLUBLE IN HOT PETROLEUM ETHER; PRACTICALLY INSOLUBLE IN PENTANE-HEXANE, SOLUBLE IN ACETONE | |
Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-412 | |
Record name | PENICILLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00124 [mmHg] | |
Record name | Penicillic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9605 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
HAS CARCINOGENIC ACTIVITY ATTRIBUTABLE TO ALPHA,BETA-UNSATURATION TOGETHER WITH AN EXTERNAL CONJUGATED DOUBLE BOND ATTACHED TO THE 4 POSITION OF THE GAMMA LACTONE RING..., The effect of penicillic acid on isolated frog's heart has been studied along with ions of Na(+), K(+), and Ca(2+). Penicillic acid has been found to inhibit the entry of these ions into cardiac tissue thereby arresting the action of the heart. The blockage can be washed away by perfusion with Ringer's solution. | |
Details | PMID:2163978, Pandiyan V et al; Indian J Exp Biol 28 (3): 295-6 (1990) | |
Record name | PENICILLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
90-65-3 | |
Record name | Penicillic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83-84 °C, MELTING POINT 58-64 °C /MONOHYDRATE/ | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1218 | |
Record name | PENICILLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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